Phosphorylcholine-d9 (chloride)
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Overview
Description
Phosphorylcholine-d9 (chloride) is a deuterium-labeled derivative of phosphorylcholine chloride. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and physiological studies. Phosphorylcholine is a key component of cell membranes and plays a crucial role in cellular signaling and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorylcholine-d9 (chloride) typically involves the reaction of deuterium-labeled choline chloride with phosphoric acid or polyphosphoric acid at elevated temperatures. The reaction conditions often include temperatures ranging from 130°C to 180°C . The resulting phosphorylcholine chloride can then be purified through crystallization and filtration processes.
Industrial Production Methods
In industrial settings, the production of phosphorylcholine-d9 (chloride) follows similar synthetic routes but on a larger scale. The process involves the phosphorylation of choline chloride using phosphoric acid, followed by neutralization with calcium chloride, calcium carbonate, or calcium hydroxide. The product is then subjected to solid-liquid separation, concentration, and crystallization to obtain high-purity phosphorylcholine-d9 (chloride) .
Chemical Reactions Analysis
Types of Reactions
Phosphorylcholine-d9 (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of phosphorylcholine-d9 (chloride) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from the reactions of phosphorylcholine-d9 (chloride) include various phosphorylated and deuterated derivatives, which are useful in biochemical and physiological studies .
Scientific Research Applications
Phosphorylcholine-d9 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of choline metabolism.
Biology: Employed in studies of cell membrane dynamics and signaling pathways.
Medicine: Utilized in research on cardiovascular diseases, liver function, and neurological disorders.
Industry: Applied in the development of pharmaceuticals and nutraceuticals, particularly in the formulation of choline supplements
Mechanism of Action
Phosphorylcholine-d9 (chloride) exerts its effects through its incorporation into cell membranes and participation in cellular signaling pathways. The deuterium labeling allows for precise tracking of its metabolic fate and interactions within the body. The compound targets various molecular pathways, including those involved in phospholipid metabolism and neurotransmitter synthesis .
Comparison with Similar Compounds
Phosphorylcholine-d9 (chloride) can be compared with other choline derivatives such as:
Choline chloride: A common choline supplement used in various applications.
Alpha-glycerophosphocholine: Known for its cognitive-enhancing properties.
Citicoline: Used in the treatment of neurological disorders.
Phosphorylcholine-d9 (chloride) is unique due to its deuterium labeling, which provides advantages in metabolic studies by allowing for precise tracking and analysis .
Properties
Molecular Formula |
C5H13BaClNO4P |
---|---|
Molecular Weight |
363.97 g/mol |
IUPAC Name |
barium(2+);2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate;chloride |
InChI |
InChI=1S/C5H14NO4P.Ba.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2/i1D3,2D3,3D3;; |
InChI Key |
JWSWNWQQMFJDTM-VIVYLVLJSA-L |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-].[Ba+2] |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ba+2] |
Origin of Product |
United States |
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